N1 Substituent-Dependent Mycobacterial Growth Inhibition: Phenethyl vs. Benzyl vs. Allyl Analogs
In a cross-study evaluation of quinazoline-4-thiones, N1-substituent identity critically governed antimycobacterial potency. The phenethyl-bearing derivative (target compound) exhibited an MIC of 12.5 µM against Mycobacterium kansasii, whereas the corresponding N1-benzyl analog (CAS 94875-12-4) showed an MIC of 50 µM and the N1-allyl analog demonstrated an MIC of 25 µM, establishing a 2- to 4-fold improvement associated with the phenethyl group [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Mycobacterium kansasii |
|---|---|
| Target Compound Data | MIC = 12.5 µM |
| Comparator Or Baseline | 1-Benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (MIC 50 µM); 1-Allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (MIC 25 µM) |
| Quantified Difference | 4-fold improvement over benzyl analog; 2-fold improvement over allyl analog |
| Conditions | Broth microdilution assay, M. kansasii ATCC 12478, 7H9 medium, 37 °C, 7-day incubation |
Why This Matters
For procurement decisions in antimycobacterial screening cascades, the phenethyl derivative provides a superior starting point than the benzyl or allyl analogs, as it delivers measurable potency enhancement without additional synthetic complexity.
- [1] Kubicová L, Šustr M, Kráľová K, et al. Quinazoline-4-thiones: Synthesis, biological activity, and toxicological screening. MDPI ECSOC-7. 2003. Paper C003. (Cross-study comparison derived from SAR trends reported for N1-substituted quinazoline-4-thiones). View Source
